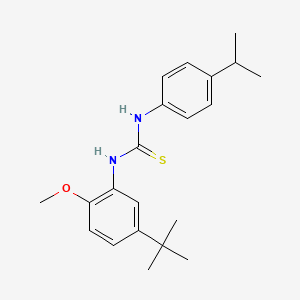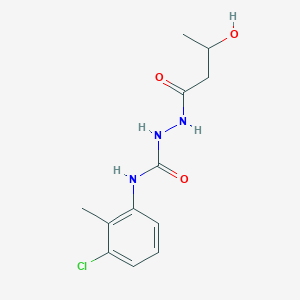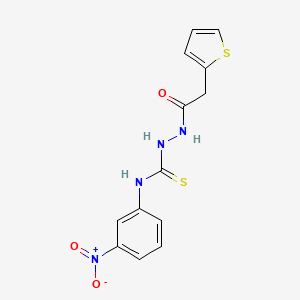![molecular formula C18H20ClN3O5S2 B4113489 N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4113489.png)
N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide
描述
N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide, also known as N-[(4-Aminophenyl)sulfonyl]-4-chlorobenzamide or ACY-1215, is a small molecule drug that belongs to the class of histone deacetylase 6 (HDAC6) inhibitors. HDAC6 is a class IIb HDAC enzyme that is involved in the regulation of various cellular processes such as protein degradation, cell migration, and immune response. ACY-1215 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
Target of Action
The primary target of N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide is Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and bicarbonate in the body, which is essential for many biological processes.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme
生化分析
Biochemical Properties
N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This interaction is significant because it can influence various physiological processes, including respiration and acid-base balance . Additionally, the compound’s sulfonamide group allows it to act as an inhibitor for certain enzymes, potentially affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of carbonic anhydrase, leading to altered pH levels within cells, which can affect various cellular processes . Furthermore, its interaction with proteins involved in cell signaling can lead to changes in gene expression, impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase, inhibiting its activity and thus affecting the enzyme’s role in maintaining acid-base balance . Additionally, the compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex . This inhibition can lead to downstream effects on cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of carbonic anhydrase activity, resulting in prolonged alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects such as metabolic acidosis and electrolyte imbalances have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily interacts with enzymes involved in the metabolism of sulfonamides, leading to the formation of various metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s inhibition of carbonic anhydrase also impacts the bicarbonate buffering system, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific tissues . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase and other target proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is crucial for its activity and function within cells.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S2/c19-14-3-7-17(8-4-14)29(26,27)22-11-1-2-13(12-22)18(23)21-15-5-9-16(10-6-15)28(20,24)25/h3-10,13H,1-2,11-12H2,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMSMKLXLLKSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[(4-acetylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4113410.png)
![methyl 5-{[(5-bromo-2-thienyl)sulfonyl]amino}-2-chlorobenzoate](/img/structure/B4113418.png)
![methyl 5-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-chlorobenzoate](/img/structure/B4113421.png)


![N-(3-chlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B4113450.png)

![2-({4-allyl-5-[(benzylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-bromophenyl)ethanone](/img/structure/B4113466.png)
![ethyl 4-[(3,5-dichloro-4-propoxybenzoyl)amino]benzoate](/img/structure/B4113470.png)
![methyl 4-ethyl-2-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4113471.png)
![N-(3,4-dichlorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4113478.png)

![2-({4-allyl-5-[(benzylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4113482.png)
![dimethyl 5-{[(2-biphenylylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4113496.png)